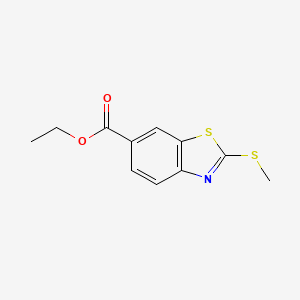

6-chloro-5-methoxy-1,3-dihydro-2-benzofuran-4-carboxylic acid

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“6-chloro-5-methoxy-1,3-dihydro-2-benzofuran-4-carboxylic acid” is a derivative of benzofuran . Benzofuran and its derivatives are found to be suitable structures, existing widely in natural products and unnatural compounds with a wide range of biological and pharmacological applications . They have been used in the treatment of various diseases such as cancer or psoriasis .

Synthesis Analysis

The synthesis of benzofuran derivatives involves several strategies. The most pertinent and often employed strategies involve the one-pot etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Other strategies include the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones and the cyclization of aryl acetylenes using transition-metal catalysis .Molecular Structure Analysis

The unique structural features of benzofuran and its wide array of biological activities make it a privileged structure in the field of drug discovery . The 4-position of the benzofuran may be substituted or unsubstituted but good antimicrobial activity was exhibited when the substituent on the 4-position contained halogens or hydroxyl groups .Chemical Reactions Analysis

Benzofuran compounds have been developed that have solved some of the problems posed; for example improved bioavailability is one of the targets achieved with most of the more recent compounds, allowing for once-daily dosing .作用机制

安全和危害

未来方向

Benzofuran and its derivatives have attracted considerable attention in the fields of drug invention and development . There is a need to collect the latest information in this promising area to pave the way for future research . This will help medicinal chemists to develop structure activity relationships (SAR) on these derivatives as antimicrobial drugs .

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway for 6-chloro-5-methoxy-1,3-dihydro-2-benzofuran-4-carboxylic acid involves the conversion of commercially available starting materials into the target compound through a series of chemical reactions.", "Starting Materials": [ "4-hydroxybenzoic acid", "2-methoxyphenol", "phosphorus oxychloride", "sodium hydroxide", "sodium bicarbonate", "chlorine gas", "sodium methoxide", "acetic anhydride", "acetic acid", "sodium hydroxide", "sodium carbonate", "sulfuric acid", "sodium chloride", "water" ], "Reaction": [ "4-hydroxybenzoic acid is reacted with phosphorus oxychloride to form 4-chlorobenzoyl chloride.", "2-methoxyphenol is reacted with sodium hydroxide to form sodium 2-methoxyphenoxide.", "4-chlorobenzoyl chloride is reacted with sodium 2-methoxyphenoxide to form 6-chloro-5-methoxy-2-benzofuran-4-carboxylic acid.", "6-chloro-5-methoxy-2-benzofuran-4-carboxylic acid is reacted with chlorine gas to form 6-chloro-5-methoxy-1,3-dihydro-2-benzofuran-4-carboxylic acid.", "6-chloro-5-methoxy-1,3-dihydro-2-benzofuran-4-carboxylic acid is reacted with sodium methoxide to form the sodium salt of the target compound.", "The sodium salt of the target compound is reacted with acetic anhydride and acetic acid to form the acetylated product.", "The acetylated product is hydrolyzed with sodium hydroxide to form the free acid.", "The free acid is purified by recrystallization from a mixture of water and ethanol." ] } | |

CAS 编号 |

1780048-00-1 |

产品名称 |

6-chloro-5-methoxy-1,3-dihydro-2-benzofuran-4-carboxylic acid |

分子式 |

C10H9ClO4 |

分子量 |

228.6 |

纯度 |

95 |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。